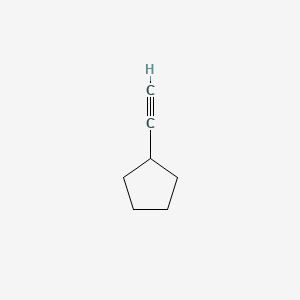

Cyclopentylacetylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethynylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVJSWLZYQMWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074726 | |

| Record name | Cyclopentane, ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-51-8, 54140-30-6 | |

| Record name | Cyclopentylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentylacetylene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of cyclopentylacetylene. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular characteristics.

Chemical Structure and Identification

This compound, also known as ethynylcyclopentane, is an organic compound featuring a cyclopentyl group attached to an acetylene functional group.[1] Its chemical structure is foundational to its reactivity and physical properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Identifiers:

| Identifier | Value |

| IUPAC Name | ethynylcyclopentane[2][3] |

| Synonyms | Cyclopentyl acetylene, Cyclopentylethyne[1][4] |

| Molecular Formula | C₇H₁₀[1][2][3][4][5][6][7][8][9][10][11][12] |

| CAS Number | 930-51-8[1][2][3][4][5][7][9][12][13][14][15][16] |

| InChI | InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2[1][2][6][7][8][10][11][12][17] |

| InChIKey | TXVJSWLZYQMWPC-UHFFFAOYSA-N[1][2][3][5][6][7][8][10][11][12][17] |

| SMILES | C#CC1CCCC1[1][2][3][5][6][12] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, purification procedures, and for computational modeling.

Physical Properties:

| Property | Value | Source(s) |

| Molecular Weight | 94.15 g/mol | [2][4][9] |

| Appearance | Clear yellow liquid | [1][4][12] |

| Boiling Point | 107-109 °C | [1][4] |

| Density | 0.812 g/mL at 25 °C | [1][4][9][13] |

| Refractive Index (n20/D) | 1.432 | [1][4][9][13] |

| Flash Point | 1.1 °C (34 °F) | [4][14] |

| Vapor Pressure | 46.8 ± 0.1 mmHg at 25°C | [1] |

Computed Properties:

| Property | Value | Source(s) |

| XLogP3-AA | 2.5 | [12] |

| LogP | 1.80980 | [1][9] |

| PSA (Polar Surface Area) | 0.00000 | [1][9] |

| Heavy Atom Count | 7 | [1][12] |

| Complexity | 87.9 | [12] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The NIST WebBook provides gas-phase IR spectral data.[7][10][11] Key absorptions are expected for the C≡C-H stretch and the C≡C stretch of the terminal alkyne, as well as C-H and C-C stretches of the cyclopentyl ring. Spectra are available from various sources, often obtained using techniques like ATR-IR.[2][17]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available from the NIST WebBook.[8][10] The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the cyclopentyl and acetylene moieties. Predicted collision cross-section values for various adducts have also been calculated.[6]

-

Raman Spectroscopy: Raman spectra for this compound have been recorded and are available in spectral databases.[2][17]

References

- 1. 930-51-8(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound [stenutz.eu]

- 6. PubChemLite - this compound (C7H10) [pubchemlite.lcsb.uni.lu]

- 7. This compound [webbook.nist.gov]

- 8. Cyclopentyl acetylene [webbook.nist.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Cyclopentyl acetylene [webbook.nist.gov]

- 11. Cyclopentyl acetylene [webbook.nist.gov]

- 12. Page loading... [guidechem.com]

- 13. This compound | 930-51-8 [chemicalbook.com]

- 14. This compound 90 930-51-8 [sigmaaldrich.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. scbt.com [scbt.com]

- 17. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethynylcyclopentane

For professionals in the fields of chemical research and drug development, a thorough understanding of reactive intermediates and building blocks is paramount. Ethynylcyclopentane, a versatile cyclic alkyne, presents a unique combination of steric and electronic properties that make it a valuable synthon in organic chemistry. This guide provides a detailed overview of its nomenclature, physicochemical properties, and synthetic applications.

Nomenclature and Identification

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethynylcyclopentane .[1][2][3] It is also commonly referred to by its synonyms, which include Cyclopentylacetylene and Cyclopentylethyne.[2][4]

Physicochemical Properties

A summary of the key quantitative data for ethynylcyclopentane is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | ethynylcyclopentane | [1][2][3] |

| Synonyms | This compound, Cyclopentylethyne | [2][4] |

| CAS Number | 930-51-8 | [1][2][4] |

| Molecular Formula | C7H10 | [1][2][4] |

| Molecular Weight | 94.16 g/mol | [1][3] |

| Density | 0.812 g/mL at 25°C | [4] |

| Boiling Point | 107-109°C | [4] |

| Refractive Index | n20/D 1.432 | [4] |

| Flash Point | 34 °F | [4] |

| SMILES | C#CC1CCCC1 | [1][2][3] |

| InChI Key | TXVJSWLZYQMWPC-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

While specific protocols for the direct synthesis of ethynylcyclopentane are not detailed in the provided context, a highly relevant experimental procedure is the synthesis of its precursor, 1-ethynylcyclopentan-1-ol, via the enantioselective alkynylation of cyclopentanone. This reaction provides critical insight into the formation of the ethynyl-cyclopentyl bond.

Synthesis of 1-Ethynylcyclopentan-1-ol [5]

-

Objective: To synthesize 1-ethynylcyclopentan-1-ol through the enantioselective addition of acetylene to cyclopentanone.

-

Catalytic System: A complex of Zn(OTf)₂ and TBAF·3H₂O is employed as the catalyst.

-

Reagents and Stoichiometry:

-

Cyclopentanone

-

Acetylene (Molar ratio of acetylene to cyclopentanone is 2:1)

-

Zn(OTf)₂/TBAF·3H₂O catalytic system (0.05 mol with respect to starting materials)

-

-

Solvent: Acetonitrile (MeCN)

-

Procedure:

-

The reaction is conducted in a medium of acetonitrile.

-

The temperature is maintained at -10 °C.

-

The reaction is allowed to proceed for a duration of 120 minutes.

-

-

Subsequent Reactions: The resulting 1-ethynylcyclopentan-1-ol can undergo further reactions, such as oxidative homolytic dimerization and Sonogashira-type C–C cross-coupling with benzyl chloride.[5]

Synthetic Utility and Reaction Pathways

Ethynylcyclopentane is a valuable starting material in various organic syntheses. The terminal alkyne group is particularly reactive, allowing for a range of chemical transformations. A common application involves the deprotonation of the terminal alkyne to form a potent nucleophile, which can then be used in carbon-carbon bond-forming reactions.

One such exemplary pathway is its reaction with sodium amide (NaNH₂) to form the corresponding acetylide, followed by nucleophilic substitution with an alkyl halide, such as bromocyclohexane.[6] This two-step process is a fundamental method for the alkylation of terminal alkynes.

References

- 1. ethynylcyclopentane 97% | CAS: 930-51-8 | AChemBlock [achemblock.com]

- 2. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Solved Question 6 (1 point) Ethynylcyclopentane, first | Chegg.com [chegg.com]

An In-depth Technical Guide to Cyclopentylacetylene (CAS 930-51-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopentylacetylene (CAS 930-51-8), a versatile terminal alkyne widely utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details its chemical and physical properties, spectroscopic data, a comprehensive experimental protocol for a key reaction, and a workflow for its synthesis and purification.

Core Properties of this compound

This compound, also known as ethynylcyclopentane, is a colorless to pale yellow liquid.[1] Its compact structure, featuring a five-membered carbocyclic ring attached to an acetylene unit, makes it a valuable building block in the synthesis of complex organic molecules.[1] It is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 930-51-8 | [1][2] |

| Molecular Formula | C₇H₁₀ | [1][2] |

| Molecular Weight | 94.15 g/mol | [2] |

| Appearance | Colorless to yellow transparent liquid | [1] |

| Density | 0.812 g/mL at 25 °C | [1][2] |

| Boiling Point | 107-109 °C | [1] |

| Flash Point | 1 °C (33.8 °F) | [1][2] |

| Refractive Index (n20/D) | 1.432 | [1][2] |

| InChI Key | TXVJSWLZYQMWPC-UHFFFAOYSA-N | [2] |

| SMILES | C#CC1CCCC1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives. While detailed spectral data for the parent compound is available across various databases, the following table provides expected NMR data for a representative derivative, 2-(cyclopentylethynyl)phenol, which can be synthesized via the Sonogashira coupling reaction detailed in the subsequent section.

Table 2: Expected NMR Spectroscopic Data for 2-(cyclopentylethynyl)phenol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.40 | dd | ~7.6, 1.6 | Ar-H |

| ~7.20 | td | ~7.8, 1.7 | Ar-H | |

| ~6.95 | dd | ~8.2, 1.0 | Ar-H | |

| ~6.85 | td | ~7.5, 1.1 | Ar-H | |

| ~5.50 | s (broad) | - | Ar-OH | |

| ~2.90 | p | ~7.5 | CH (cyclopentyl) | |

| ~2.10-1.60 | m | - | CH₂ (cyclopentyl) | |

| ¹³C NMR | ~156.5 | C-OH | ||

| ~132.0 | Ar-CH | |||

| ~129.5 | Ar-CH | |||

| ~120.5 | Ar-CH | |||

| ~115.0 | Ar-CH | |||

| ~110.0 | Ar-C (alkyne attached) | |||

| ~97.0 | C≡C | |||

| ~82.0 | C≡C | |||

| ~34.0 | CH (cyclopentyl) | |||

| ~31.0 | CH₂ (cyclopentyl) | |||

| ~25.0 | CH₂ (cyclopentyl) |

Note: These are predicted values based on analogous compounds and may vary slightly under different experimental conditions.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by palladium and copper complexes and is conducted under mild conditions, making it highly valuable in medicinal chemistry.[4]

Synthesis of 2-(cyclopentylethynyl)phenol

This protocol details the synthesis of 2-(cyclopentylethynyl)phenol via the Sonogashira coupling of 2-iodophenol and this compound.

Materials:

-

2-Iodophenol (1.0 eq)

-

This compound (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.09 eq)

-

Diisopropylamine (DIPA) (2.0 eq)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Celite

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Equipment:

-

Schlenk flask or round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Flash chromatography setup

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodophenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene via cannula, followed by diisopropylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

-

Addition of Alkyne:

-

Slowly add this compound to the reaction mixture via syringe over 5 minutes.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by TLC until the starting material (2-iodophenol) is consumed.

-

-

Work-up:

-

Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(cyclopentylethynyl)phenol.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of 2-(cyclopentylethynyl)phenol.

References

Cyclopentylacetylene: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the fundamental physical properties of cyclopentylacetylene (also known as ethynylcyclopentane), a key building block in organic synthesis. Accurate knowledge of these properties is essential for its application in pharmaceutical development and fine chemical manufacturing. This guide summarizes its boiling point and density and provides standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for process design, reaction optimization, and safety assessments. The experimentally determined values for its boiling point and density are presented below.

| Physical Property | Value | Conditions |

| Boiling Point | 107-109 °C | Standard Atmospheric Pressure |

| Density | 0.812 g/mL | 25 °C |

Table 1: Key Physical Properties of this compound.[1][2][3][4]

Experimental Protocols

While the precise experimental reports for this compound are proprietary to chemical suppliers, the following sections detail standardized and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[2] The procedure relies on observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1]

Apparatus:

-

Thiele tube

-

Mineral oil or other suitable heating bath liquid

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Clamp and stand

Procedure:

-

A small sample of the liquid (approximately 0.5 mL) is placed into the small test tube.[2]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.[2]

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

This assembly is then placed into a Thiele tube containing mineral oil, with the oil level above the side arm to ensure proper convection.[5]

-

The side arm of the Thiele tube is gently and evenly heated.[4]

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample liquid.[4]

-

Heating is discontinued once a continuous and rapid stream of bubbles is observed.[5]

-

The apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[2][4]

Determination of Density using a Pycnometer

A pycnometer is a specialized glass flask used for the highly precise measurement of a liquid's density. The method involves determining the mass of a precisely known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermostatic bath

-

Distilled water (for calibration)

-

Liquid sample

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its empty mass is precisely measured on an analytical balance (M1).[6]

-

The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.[6]

-

The stopper is inserted, forcing excess water out through the capillary. The exterior of the pycnometer is carefully dried.

-

The mass of the pycnometer filled with water is measured (M2). The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with the sample liquid.

-

The process of thermal equilibration in the thermostatic bath and drying the exterior is repeated.[6]

-

The mass of the pycnometer filled with the sample liquid is measured (M3).

-

The density of the sample liquid (ρ) is calculated using the formula: ρ = (M3 - M1) / V.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the Thile tube method.

Figure 1: Workflow for Boiling Point Determination via Thiele Tube.

References

An In-depth Technical Guide to Cyclopentylacetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of cyclopentylacetylene (also known as ethynylcyclopentane). It includes quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its analysis. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures.[1][2]

Physicochemical and Spectroscopic Data

The essential quantitative data for this compound are summarized below. This information is critical for its application in experimental design, reaction modeling, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀ | [1][3][4][5][6] |

| Molecular Weight | 94.15 g/mol | [1][3][4][6] |

| Exact Mass | 94.1543 g/mol | [5][7] |

| CAS Number | 930-51-8 | [3][4][5] |

| Appearance | Clear yellow liquid | [2][8] |

| Density | 0.812 g/mL at 25 °C | [2][6][8] |

| Boiling Point | 107-109 °C | [2][8] |

| Flash Point | 1.1 °C (34.0 °F) | [6][8] |

| Refractive Index | n20/D 1.432 | [2][6][8] |

| InChI Key | TXVJSWLZYQMWPC-UHFFFAOYSA-N | [3][5][7] |

| GHS Hazard Classifications | Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 4) | [3][6] |

Experimental Protocols for Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. Below are detailed methodologies for its analysis using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This protocol details the acquisition of an IR spectrum for liquid this compound to identify its key functional groups, specifically the terminal alkyne.

Objective: To verify the presence of the C≡C and ≡C-H bonds.

Methodology: Thin Film on Salt Plates

-

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a standard sample holder.

-

Sample Preparation: As this compound is a liquid, the neat liquid method is employed. Place one drop of the compound directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top to create a thin, uniform liquid film.[9]

-

Background Collection: Before analyzing the sample, acquire a background spectrum with the empty salt plates in the sample holder. This spectrum will be automatically subtracted from the sample spectrum to remove atmospheric (e.g., CO₂, H₂O) and accessory interferences.[9]

-

Data Acquisition:

-

Data Analysis and Interpretation:

-

Process the resulting spectrum using the instrument software, applying baseline correction if necessary.

-

Expected Characteristic Peaks for this compound:

-

≡C-H Stretch: A strong, sharp absorption band around 3330-3270 cm⁻¹. This peak is highly characteristic of a terminal alkyne.[3][5]

-

-C≡C- Stretch: A weak to medium intensity band in the range of 2260-2100 cm⁻¹.[3][5] This region has few other absorptions, making it a key diagnostic tool.

-

C-H Stretches (Alkyl): Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the cyclopentyl ring.

-

≡C-H Bend: A strong, broad band in the 700-610 cm⁻¹ region.[3]

-

-

¹H and ¹³C NMR are essential for providing a detailed map of the carbon-hydrogen framework of the molecule.

Objective: To confirm the molecular structure, including the connectivity of the cyclopentyl ring and the acetylene proton.

Methodology: 1D ¹H and ¹³C NMR

-

Instrumentation: A 300-600 MHz NMR Spectrometer.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) is common.[4]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse program.

-

Expected ¹H Chemical Shifts (in CDCl₃):

-

Alkynyl Proton (≡C-H): A signal appearing in the range of δ 1.7-3.1 ppm.[5] This relatively shielded position is characteristic of alkynyl protons due to the cylindrical magnetic anisotropy of the triple bond.[5]

-

Cyclopentyl Protons (-CH- and -CH₂-): A series of multiplets in the upfield region (typically δ 1.5-2.5 ppm) corresponding to the protons on the cyclopentyl ring.

-

-

-

¹³C NMR Data Acquisition:

-

Using the same sample, switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected ¹³C Chemical Shifts (in CDCl₃):

-

Alkynyl Carbons (-C≡C-): Two distinct signals typically in the range of δ 65-90 ppm.

-

Cyclopentyl Carbons: Signals corresponding to the sp³ hybridized carbons of the ring, typically in the range of δ 25-45 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform and phase correction to the acquired Free Induction Decay (FID) for both spectra.[8]

-

Calibrate the chemical shift scale using TMS or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the identification and characterization of a chemical compound like this compound, from initial synthesis or acquisition to final structural confirmation.

References

- 1. IR spectrum: Alkynes [quimicaorganica.org]

- 2. icmpp.ro [icmpp.ro]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of Cyclopentylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the nuclear magnetic resonance (NMR) spectroscopic data for cyclopentylacetylene (also known as ethynylcyclopentane). Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data in peer-reviewed literature or spectral databases, this document presents predicted spectral data. This information is valuable for the identification and characterization of this compound in various research and development settings.

Compound Overview

This compound

-

Molecular Formula: C₇H₁₀

-

Molecular Weight: 94.15 g/mol

-

CAS Number: 930-51-8[1]

-

Structure:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms and should be used as a reference guide until experimental data becomes available.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| H on C≡CH | 1.8 - 2.2 | Triplet | 1H |

| H on CH-C≡ | 2.5 - 2.9 | Multiplet | 1H |

| CH₂ (adjacent to CH) | 1.7 - 2.1 | Multiplet | 4H |

| CH₂ (distant from CH) | 1.5 - 1.8 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| C ≡CH | 80 - 90 |

| C≡C H | 65 - 75 |

| C H-C≡ | 30 - 40 |

| C H₂ (adjacent to CH) | 30 - 35 |

| C H₂ (distant from CH) | 25 - 30 |

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample like this compound is outlined below.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.

-

Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Final Volume: The final sample volume in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.

NMR Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.

Caption: A generalized workflow for acquiring and analyzing NMR spectral data.

Instrument Parameters:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 4 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Spectral Width: A spectral width of about 200-240 ppm is standard.

-

Data Interpretation

The interpretation of the acquired spectra involves the analysis of chemical shifts (δ), signal multiplicity (splitting patterns), coupling constants (J), and integration values.

-

¹H NMR: The chemical shift provides information about the electronic environment of the protons. The integration gives the relative number of protons responsible for each signal. The multiplicity, governed by the n+1 rule, indicates the number of neighboring protons.

-

¹³C NMR: The chemical shift of each signal corresponds to a unique carbon atom in the molecule. The use of proton decoupling results in a spectrum of singlets, simplifying the analysis.

This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound. Researchers are encouraged to acquire experimental data for this compound to validate and supplement the predicted values presented herein.

References

Infrared (IR) spectrum analysis of Cyclopentylacetylene

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Cyclopentylacetylene

Introduction

This compound (ethynylcyclopentane) is a terminal alkyne with significant applications as a pharmaceutical intermediate.[1] Its molecular structure, consisting of a cyclopentyl ring attached to an ethynyl group, gives rise to a characteristic infrared (IR) spectrum. IR spectroscopy is a powerful and rapid analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. This guide provides a comprehensive analysis of the IR spectrum of this compound, detailed experimental protocols for its measurement, and a summary of its key spectral features for researchers, scientists, and professionals in drug development.

Theoretical Vibrational Modes

The structure of this compound (C₇H₁₀) dictates its expected vibrational modes in an IR spectrum. As a non-linear molecule, the number of fundamental vibrational modes can be calculated as 3N-6, where N is the number of atoms. For this compound (17 atoms), this results in 45 possible vibrational modes.[2] These vibrations are associated with specific bonds and functional groups within the molecule. The most characteristic vibrations for identification purposes are:

-

Alkynyl C-H Stretch: The stretching of the C-H bond of the terminal alkyne group (≡C-H).[3]

-

C≡C Triple Bond Stretch: The stretching of the carbon-carbon triple bond.[4]

-

Aliphatic C-H Stretch: The stretching of the C-H bonds within the cyclopentyl ring.[5]

-

Alkynyl C-H Bend: The bending vibration of the ≡C-H group.[4]

-

Aliphatic C-H Bend: The scissoring and rocking vibrations of the CH₂ groups in the cyclopentyl ring.[6]

The region of the IR spectrum below 1500 cm⁻¹ is known as the "fingerprint region."[6] This area contains complex and overlapping vibrational bands, including C-C stretching and various bending modes, that are unique to the molecule as a whole.[6]

Quantitative IR Spectrum Data

The infrared spectrum of this compound is characterized by several distinct absorption bands. The data presented below is compiled from spectral databases and the established characteristic frequencies for its constituent functional groups.[3][4][5][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3330 - 3270 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~2960 - 2850 | Strong | C-H Stretch (Cyclopentyl - CH₂) |

| ~2120 | Weak to Medium | -C≡C- Stretch (Terminal Alkyne) |

| ~1460 | Medium | CH₂ Scissoring/Bending (Cyclopentyl) |

| ~700 - 610 | Strong, Broad | ≡C-H Bend (Terminal Alkyne) |

Experimental Protocol: Neat Liquid FT-IR Analysis

This section details the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of pure (neat) liquid this compound.

4.1 Materials and Equipment

-

FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[8]

-

Demountable Salt Plates (NaCl or KBr) and holder

-

Pasteur Pipette

-

This compound, 95% or higher purity[9]

-

Acetone (reagent grade, for cleaning)

-

Kimwipes

-

Desiccator for salt plate storage

4.2 Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Background Spectrum: Collect a background spectrum with no sample in the beam path. This is crucial for obtaining the final transmittance or absorbance spectrum of the sample.

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator.[10] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[10]

-

Using a Pasteur pipette, place one to two drops of neat this compound onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[10][11] Avoid introducing air bubbles.

-

-

Sample Analysis:

-

Post-Analysis:

Visualizations

The following diagrams illustrate the experimental workflow for IR analysis and the logical correlation between the molecular structure of this compound and its characteristic IR absorption bands.

Caption: Experimental workflow for obtaining the FT-IR spectrum of liquid this compound.

Caption: Correlation of molecular structure to characteristic IR absorption bands.

References

- 1. This compound | 930-51-8 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 95% | Fisher Scientific [fishersci.ca]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry (MS) Fragmentation of Cyclopentylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of cyclopentylacetylene. The content herein is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the fragmentation patterns, enabling accurate identification and structural elucidation of this compound and its derivatives.

Introduction to the Mass Spectrometry of this compound

This compound (C₅H₉C≡CH), a cyclic alkyne with a molecular weight of 94.15 g/mol , presents a unique fragmentation pattern under electron ionization. The molecule's structure, combining a five-membered aliphatic ring and a terminal alkyne, gives rise to characteristic fragment ions that are diagnostic of its composition. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices and for the structural characterization of related compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry of a Liquid Sample

The following is a generalized experimental protocol for the analysis of a liquid sample such as this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Quadrupole mass analyzer

-

Electron multiplier detector

Reagents and Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane or dichloromethane) for sample dilution

-

High-purity helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.

-

GC-MS System Preparation:

-

Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's specifications.

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the carrier gas (helium) flow rate (e.g., 1 mL/min).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

Ionization: As the this compound elutes from the GC column and enters the MS ion source, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize, forming a molecular ion (M⁺˙), and induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and guided into the quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition and Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio. The instrument's software is used to acquire and process the data.

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectral database.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 94 | 25 | [C₇H₁₀]⁺˙ (Molecular Ion) |

| 93 | 20 | [C₇H₉]⁺ |

| 79 | 30 | [C₆H₇]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

| 67 | 45 | [C₅H₇]⁺ |

| 66 | 95 | [C₅H₆]⁺˙ |

| 65 | 100 | [C₅H₅]⁺ (Base Peak) |

| 51 | 20 | [C₄H₃]⁺ |

| 39 | 60 | [C₃H₃]⁺ |

Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (m/z 94) proceeds through several competing pathways, leading to the formation of the observed fragment ions. The proposed fragmentation mechanisms are detailed below and visualized in the accompanying diagram.

Upon electron ionization, a high-energy electron is removed from the this compound molecule, forming the molecular ion, [C₇H₁₀]⁺˙, with an m/z of 94. This radical cation is energetically unstable and undergoes fragmentation to produce more stable ions.

-

Formation of the [M-1]⁺ ion (m/z 93): A common fragmentation pathway for terminal alkynes is the loss of a hydrogen radical from the acetylenic carbon, resulting in the formation of a stable cation at m/z 93, [C₇H₉]⁺.

-

Formation of the Base Peak (m/z 65): The most abundant ion in the spectrum, the base peak, is observed at m/z 65. This corresponds to the loss of an ethyl radical (C₂H₅˙), a 29-dalton neutral fragment, from the molecular ion. This fragmentation is likely initiated by the cleavage of the C-C bond between the cyclopentyl ring and the ethynyl group, followed by rearrangement and loss of an ethyl radical. The resulting [C₅H₅]⁺ ion is a highly stable cyclopentadienyl cation.

-

Formation of the m/z 66 ion: The prominent peak at m/z 66, [C₅H₆]⁺˙, can be formed by the loss of an ethylene molecule (C₂H₄), a 28-dalton neutral fragment, from the molecular ion. This is a characteristic fragmentation of cyclopentyl derivatives involving ring opening and subsequent rearrangement.

-

Formation of the m/z 79 and 77 ions: The ion at m/z 79, [C₆H₇]⁺, is likely formed through the loss of a methyl radical (CH₃˙) from the molecular ion after rearrangement. Subsequent loss of a hydrogen molecule (H₂) from the m/z 79 ion leads to the formation of the phenyl cation at m/z 77, [C₆H₅]⁺.

-

Formation of the m/z 67 ion: The peak at m/z 67, [C₅H₇]⁺, corresponds to the cyclopentyl cation, formed by the cleavage of the bond between the cyclopentyl ring and the acetylenic group with charge retention on the cyclic fragment.

-

Formation of the m/z 39 ion: The significant peak at m/z 39 is characteristic of the propargyl cation, [C₃H₃]⁺. This stable, resonance-stabilized cation is a common fragment in the mass spectra of compounds containing a propargyl moiety.

Visualization of Fragmentation Pathways

The proposed fragmentation pathways of this compound are depicted in the following signaling pathway diagram.

References

Solubility Characteristics of Cyclopentylacetylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentylacetylene in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's chemical structure and the principle of "like dissolves like." Furthermore, a detailed, standardized experimental protocol for determining the solubility of a liquid compound such as this compound is provided. This guide also includes an exemplary data table for a structurally similar compound, cyclopentane, to offer a comparative reference. A logical workflow for solubility determination is presented visually using a Graphviz diagram. This document is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis who are considering the use of this compound in various solvent systems.

Introduction to this compound

This compound (also known as ethynylcyclopentane) is an organic compound with the chemical formula C₇H₁₀. It consists of a five-membered cyclopentane ring attached to an acetylene group. Its structure imparts a nonpolar character, which is the primary determinant of its solubility behavior. Alkynes, in general, are known to be soluble in most nonpolar organic solvents.[1][2][3] this compound is a liquid at room temperature and is used as an intermediate in various organic syntheses, including the preparation of pharmaceuticals and advanced materials.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound is predicted to be soluble in nonpolar and weakly polar organic solvents.[4][5] The cyclopentyl group is a nonpolar aliphatic ring, and the acetylene group, while containing a triple bond, does not impart significant polarity to the molecule. Therefore, this compound is expected to be miscible with solvents that have similar low polarity and rely on London dispersion forces for intermolecular interactions.

Expected Solubility:

-

High Solubility: Expected in nonpolar solvents such as hexane, heptane, benzene, toluene, and diethyl ether.[1][2][3]

-

Moderate to Good Solubility: Expected in weakly polar solvents like dichloromethane and chloroform.

-

Low to Insoluble: Expected in highly polar solvents, particularly protic solvents like water and ethanol, due to the inability of this compound to form hydrogen bonds.[1][4][5]

Exemplary Solubility Data: Cyclopentane

In the absence of specific quantitative data for this compound, the following table provides solubility information for cyclopentane, a structurally related nonpolar cycloalkane. This data is intended to serve as a proxy to illustrate the general solubility trends that can be expected for a nonpolar five-membered ring in various solvents.

| Solvent | Chemical Formula | Polarity | Solubility of Cyclopentane |

| Water | H₂O | High | Insoluble (156 ppm at 25 °C)[6] |

| Ethanol | C₂H₅OH | High | Soluble[7] |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[7] |

| Benzene | C₆H₆ | Nonpolar | Soluble[7] |

| Acetone | C₃H₆O | Medium | Soluble[7] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[7] |

Note: This data is for cyclopentane and should be used as a general guide for the expected behavior of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to the point of saturation.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, toluene, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a calibrated pipette. Avoid disturbing the undissolved solute layer.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of this compound.

-

Determine the mass of the filtered, saturated solution.

-

-

Quantification of Solute:

-

Dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).

-

The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

The solubility is typically expressed in grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Calculate the mass of this compound in the analyzed sample based on the GC quantification.

-

The mass of the solvent in the sample can be determined by subtracting the mass of the solute from the total mass of the saturated solution withdrawn.

-

Express the solubility in the desired units.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

References

- 1. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. organicmystery.com [organicmystery.com]

- 4. Video: Structure and Physical Properties of Alkynes [jove.com]

- 5. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 6. Cyclopentane | C5H10 | CID 9253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopentane - Solvent - MarChem [marchem.com.cn]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Cyclopentylacetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage precautions for cyclopentylacetylene (CAS No. 930-51-8), a highly flammable and reactive alkyne compound utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[3][4][5] Inhalation of high concentrations of vapor may lead to respiratory irritation and other symptoms such as headache and dizziness.[3][6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | [1][3][4][6] |

| Molecular Weight | 94.15 g/mol | [4][7] |

| Appearance | Clear yellow liquid | [1][3][8][9] |

| Boiling Point | 107-109 °C @ 760 mmHg | [1][6][8] |

| Density | 0.812 g/mL at 25 °C | [1][7][8][10] |

| Flash Point | 1.1 °C (34 °F) | [6][7][8] |

| Refractive Index | n20/D 1.432 | [1][7][8][10] |

| Vapor Pressure | 46.8 ± 0.1 mmHg at 25°C | [1] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or face shield (conforming to OSHA 29 CFR 1910.133 or European Standard EN166). | [6] |

| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber). Consult manufacturer's recommendations for breakthrough time. | [3] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [3][6] |

| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary. | [3][6] |

Handling Procedures:

-

Do not breathe vapors or mist.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

-

Use only non-sparking tools.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Wash hands thoroughly after handling.[6]

References

- 1. 930-51-8(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | 930-51-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. This compound 90 930-51-8 [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | 930-51-8 [chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

GHS Hazard Classification of Cyclopentylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for cyclopentylacetylene. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its potential hazards, facilitating safe handling and use in a research and development setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the GHS. The primary hazards are associated with its flammability and acute oral toxicity.

GHS Pictograms

The following pictograms are used to represent the hazards of this compound:

| Pictogram | Hazard Class |

| Flammable | |

| Irritant / Acutely Toxic (harmful) |

Signal Word

The signal word for this compound is Danger .[1][2][3]

Hazard Statements

The following GHS hazard statements apply to this compound:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

May cause respiratory irritation. [4]

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.[1][2][3][4][6]

| Code | Prevention | Response | Storage | Disposal |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | P301+P312 | P403+P235 | P501 |

| P233 | Keep container tightly closed. | P301+P317 | Store in a well-ventilated place. Keep cool. | Dispose of contents/container to an approved waste disposal plant. |

| P240 | Ground and bond container and receiving equipment. | P303+P361+P353 | ||

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | P304+P340 | ||

| P242 | Use only non-sparking tools. | P305+P351+P338 | ||

| P243 | Take precautionary measures against static discharge. | P312 | ||

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P330 | ||

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | P362+P364 | ||

| P270 | Do not eat, drink or smoke when using this product. | P370+P378 | ||

| P271 | Use only outdoors or in a well-ventilated area. | |||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | [1] |

| Molecular Weight | 94.15 g/mol | [2][3] |

| CAS Number | 930-51-8 | [2][4] |

| Appearance | Clear yellow liquid | [3][5] |

| Density | 0.812 g/mL at 25 °C | [2][7][8] |

| Boiling Point | 107-109 °C | [5][6][9] |

| Flash Point | 1.1 °C (34.0 °F) | [2][6] |

| Refractive Index | n20/D 1.432 | [2][7][8] |

Table 2: Toxicological and Environmental Data

| Parameter | Value | Source |

| log Pow (Octanol-water partition coefficient) | 2.348 | [4] |

Experimental Protocols for GHS Classification

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are used to determine the GHS hazard classifications.

Determination of Flammability (H225)

The classification of a liquid as "highly flammable" is based on its flash point and boiling point. For this compound, with a flash point of 1.1 °C and a boiling point of 107-109 °C, it falls into GHS Category 2 for flammable liquids.

Methodology: Flash Point Determination

Standardized methods for determining the flash point of a volatile liquid include:

-

ASTM D56: Standard Test Method for Flash Point by Tag Closed Cup Tester. This method is suitable for low-viscosity liquids. A 50 mL sample is placed in a test cup and heated at a slow, constant rate. An ignition source is directed into the cup at regular intervals until a flash is observed.

-

ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. This method is used for liquids with higher viscosity or those that may form a surface film. It involves heating a 75 mL sample while it is being stirred. An ignition source is periodically introduced into the vapor space until a flash occurs. The observed flash point is then corrected for barometric pressure.

Determination of Acute Oral Toxicity (H302)

Methodology: OECD Guidelines for Acute Oral Toxicity

The OECD provides several guidelines for acute oral toxicity testing, which are designed to minimize the number of animals used while still providing sufficient data for classification. These include:

-

OECD Test Guideline 420 (Fixed Dose Procedure): This method involves dosing groups of animals (usually female rats) in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces toxicity without mortality. Subsequent dosing at higher or lower levels depends on the observed outcomes. Classification is based on the dose at which evident toxicity or mortality is observed.

-

OECD Test Guideline 423 (Acute Toxic Class Method): This is a sequential testing method using a small number of animals per step. The starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The outcome of the first step (number of mortalities within a specified time) determines the next step: either dosing at a higher or lower level or stopping the test. The classification is based on the dose level at which a certain number of animals die.

-

OECD Test Guideline 425 (Up-and-Down Procedure): This method is statistically more complex and allows for the estimation of an LD50 value with a confidence interval. Animals are dosed one at a time. If an animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. The test continues until specific stopping criteria are met.

Visualizations

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound.

Caption: GHS classification workflow from data gathering to hazard communication.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

Commercial Availability and Suppliers of Cyclopentylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Cyclopentylacetylene (CAS No. 930-51-8), a key building block in pharmaceutical and organic synthesis. This document details available purity grades, packaging sizes, and a list of prominent suppliers to aid in the procurement process for research and development activities.

Quantitative Data Summary

This compound is commercially available from a range of suppliers in various purities and quantities. The following table summarizes the offerings from major chemical vendors. Pricing is subject to change and may not be listed; direct inquiry with the supplier is recommended for current pricing and bulk quotations.

| Supplier | Purity/Grade | Available Quantities |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g, 25 g[1][2][3] |

| 95% | 1 g, 5 g[4][5] | |

| Sigma-Aldrich | 90% | 1 g, 5 g[6] |

| GFS Chemicals | 90+% | 25 g[7] |

| Santa Cruz Biotechnology | ≥96% | Inquire for details[8] |

| Amerigo Scientific | 90% | Inquire for details[9] |

| Chemical Bull Pvt. Ltd. | Manufacturer | Inquire for bulk quantities[10][11] |

Experimental Protocols: Handling and Storage

The following protocols are derived from safety data sheets (SDS) and are intended as a guide for trained professionals. Always refer to the specific SDS provided by the supplier before handling the material.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., Nitrile rubber), and a lab coat.

-

Respiratory Protection: Use a full-face respirator with a combination organic vapor and particulate filter (Type ABEK) or ensure work is conducted in a certified chemical fume hood.

Handling

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Avoid breathing vapor or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep in a flammables-designated storage area.

-

Incompatible with strong oxidizing agents.[1]

-

Store away from heat and sources of ignition.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Supply Chain and Sourcing Visualization

The following diagram illustrates the typical supply chain for this compound, from primary manufacturing to the research and development end-user.

Caption: Supply Chain for this compound.

This guide provides a foundational understanding of the commercial landscape for this compound. For specific applications and large-scale manufacturing needs, direct consultation with suppliers is highly recommended.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 环戊基乙炔 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 90 930-51-8 [sigmaaldrich.com]

- 5. Patent Details | Paper Digest [paperdigest.org]

- 6. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 930-51-8 [chemicalbook.com]

- 10. SDS of this compound, Safety Data Sheets, CAS 930-51-8 - chemBlink [chemblink.com]

- 11. This compound | 930-51-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Methodological & Application

Synthesis of Cyclopentylacetylene from Cyclopentyl Precursors: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the synthesis of cyclopentylacetylene, a valuable building block in medicinal chemistry and drug development, from readily available cyclopentyl precursors. The following information is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to established synthetic methods, including the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. This document includes detailed experimental procedures, quantitative data, and visual workflows to facilitate the efficient and reproducible synthesis of this key molecular scaffold.

Introduction

This compound is a terminal alkyne that serves as a versatile precursor in the synthesis of a wide range of complex organic molecules. Its rigid, linear ethynyl group coupled with the non-polar cyclopentyl moiety makes it an important component in the design of novel therapeutic agents. The ability to introduce the this compound fragment allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines two robust and widely adopted methods for the synthesis of this compound from cyclopentanecarboxaldehyde.

Synthetic Strategies Overview

The primary precursor for the synthesis of this compound is cyclopentanecarboxaldehyde. Two principal one-carbon homologation reactions are employed to convert the aldehyde functionality into a terminal alkyne: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

-

Corey-Fuchs Reaction: This two-step process first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[1][2]

-

Seyferth-Gilbert Homologation: This reaction utilizes a phosphonate reagent to directly convert the aldehyde into the corresponding alkyne in a single step.[3][4][5]

The choice between these methods may depend on factors such as substrate compatibility, availability of reagents, and desired scale of the reaction.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data associated with the two primary synthetic routes to this compound from cyclopentanecarboxaldehyde.

| Parameter | Corey-Fuchs Reaction | Seyferth-Gilbert Homologation |

| Starting Material | Cyclopentanecarboxaldehyde | Cyclopentanecarboxaldehyde |

| Key Reagents | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3), n-Butyllithium (n-BuLi) | Ohira-Bestmann reagent, Potassium tert-butoxide (t-BuOK) |

| Intermediate | (2,2-dibromovinyl)cyclopentane | Not isolated |

| Reaction Steps | 2 | 1 |

| Typical Yield | 70-95% (for dibromoalkene formation) | High yields often reported[4] |

| Reaction Conditions | Step 1: 0 °C to rt; Step 2: -78 °C to rt | -78 °C to rt |

Experimental Protocols

Protocol 1: Synthesis of this compound via the Corey-Fuchs Reaction

This protocol is a two-step procedure for the conversion of cyclopentanecarboxaldehyde to this compound.

Step 1: Synthesis of (2,2-dibromovinyl)cyclopentane

Materials:

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Cyclopentanecarboxaldehyde

-

Dichloromethane (DCM), anhydrous

-

Hexane

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 eq) to the stirred solution. The solution will turn from colorless to a yellow-orange ylide solution.

-

After stirring for 30 minutes at 0 °C, add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Concentrate the reaction mixture under reduced pressure.

-

Add hexane to the residue to precipitate triphenylphosphine oxide.

-

Filter the mixture through a pad of silica gel, washing with hexane.

-

Concentrate the filtrate under reduced pressure to yield crude (2,2-dibromovinyl)cyclopentane, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

(2,2-dibromovinyl)cyclopentane (from Step 1)

-

n-Butyllithium (n-BuLi) in hexanes (2.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (2,2-dibromovinyl)cyclopentane (1.0 eq) in anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq) to the stirred solution. The reaction mixture will typically turn yellow.

-

Stir the reaction at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude this compound can be purified by distillation or flash column chromatography.

Protocol 2: Synthesis of this compound via Seyferth-Gilbert Homologation

This protocol describes a one-pot synthesis of this compound from cyclopentanecarboxaldehyde using the Ohira-Bestmann reagent.[4][5]

Materials:

-

Potassium tert-butoxide (t-BuOK)

-

Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

-

Cyclopentanecarboxaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.1 eq) and anhydrous tetrahydrofuran.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

In a separate flask, dissolve the Ohira-Bestmann reagent (1.1 eq) in anhydrous tetrahydrofuran.

-

Slowly add the solution of the Ohira-Bestmann reagent to the stirred suspension of potassium tert-butoxide at -78 °C.

-

After stirring for 30 minutes at -78 °C, add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-